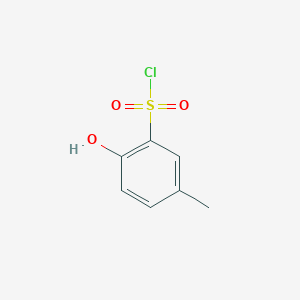

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKHPHOPDHZLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926219-97-8 | |

| Record name | 2-hydroxy-5-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Medicinal Chemistry Applications of 2-Hydroxy-5-methylbenzene-1-sulfonyl Chloride

[1]

Executive Summary

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride (CAS 926219-97-8) is a specialized bifunctional building block that bridges the gap between standard sulfonylation reagents and heterocyclic precursor chemistry.[1] Unlike simple arenesulfonyl chlorides (e.g., tosyl chloride), this compound possesses an ortho-hydroxy group that introduces a secondary reactive site.[1][2] This unique structural feature allows for dual-mode reactivity : it can serve as a standard electrophile for sulfonamide synthesis or undergo intramolecular cyclization to form 5-methyl-1,2-benzoxathiole 2,2-dioxide (a reactive sultone).[1]

This guide details the mechanistic pathways, medicinal applications (specifically in tendon repair therapeutics), and validated protocols for handling this reagent in drug discovery workflows.[2]

Part 1: Chemical Profile & Mechanistic Insight[1]

Structural Specifications

-

IUPAC Name: 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride[1][3][4]

-

Common Name: 6-Methylphenol-2-sulfonyl chloride (derivative nomenclature)[1]

-

CAS Number: 926219-97-8[1]

-

Molecular Formula: C

H -

Physical State: White to off-white crystalline solid[1]

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water.[1][2]

The "Orthogonal" Reactivity Paradigm

The defining feature of this molecule is the proximity of the nucleophilic phenol (-OH) to the electrophilic sulfonyl chloride (-SO

-

Intermolecular Pathway (Kinetic Control): In the presence of an external nucleophile (e.g., a primary amine) and a scavenger base, the sulfonyl chloride is attacked to form a sulfonamide .[2]

-

Intramolecular Pathway (Thermodynamic/Base-Mediated): Under basic conditions, the phenol is deprotonated to a phenoxide, which rapidly attacks the sulfonyl sulfur, displacing chloride to form a cyclic sultone (1,2-benzoxathiole 2,2-dioxide).[1][2]

The researcher must select conditions that favor the desired pathway.[1][2]

Mechanistic Visualization

The following diagram illustrates the bifurcation of reactivity based on reaction conditions.

Figure 1: Divergent synthetic pathways. Path 1 yields the sulfonamide (medicinal target), while Path 2 yields the sultone (heterocyclic precursor).[2]

Part 2: Medicinal Chemistry Applications[5][6]

Case Study: Tendon Repair Therapeutics (Scleraxis Inducers)

Research into tendon and ligament injuries has identified the transcription factor Scleraxis (Scx) as a critical target.[1][2] Small molecule screens have highlighted N-arylsulfonamides as potent inducers of Scx expression.[1][2]

-

Role of the Reagent: 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is used to synthesize specific aza-indazole sulfonamides.[1]

-

Mechanism of Action: The ortho-hydroxy group in the final sulfonamide is not merely a bystander; it often participates in intramolecular hydrogen bonding (with the sulfonamide NH or nitrogen heterocycle), locking the conformation of the drug molecule to fit the target binding pocket [1].[2]

-

Synthetic Strategy: The reaction is typically performed with an aniline derivative (e.g., an amino-indazole) in pyridine.[1][2] The solvent acts as both a base and a catalyst, preventing the premature formation of the sultone by buffering the pH.[2]

Sultones as Latent Electrophiles

If the objective is to create covalent inhibitors, the sultone derivative (formed via Path 2 in Figure 1) is a valuable scaffold.[2]

-

Protease Inhibition: 1,2-Benzoxathiole 2,2-dioxides can act as serine protease inhibitors.[1] The enzyme's active site serine attacks the sultone sulfur, opening the ring and covalently modifying the enzyme [2].[2]

-

Warhead Design: The 5-methyl substitution modulates the reactivity of the sultone, making it selective for specific cysteine or serine residues in proteomic profiling.[2]

Part 3: Validated Experimental Protocols

Protocol A: Selective Synthesis of Sulfonamides

Target: To couple the sulfonyl chloride with an amine while preserving the phenolic hydroxyl group.[2]

Reagents:

-

Substrate: 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride (1.0 equiv)[1]

-

Nucleophile: Primary/Secondary Amine (1.0 - 1.1 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

-

Base: Pyridine (3.0 equiv) or Triethylamine (2.0 equiv)[1][2]

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N

or Ar). -

Base Addition: Add pyridine (3.0 mmol) and cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress sultone formation.[1][2]

-

Reagent Addition: Dissolve 2-hydroxy-5-methylbenzene-1-sulfonyl chloride (1.0 mmol) in a minimal amount of DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the chloride is UV active; the sulfonamide will be more polar).[1][2]

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), followed by brine. Dry over Na

SO -

Purification: Recrystallize from EtOH/Hexanes or purify via silica gel chromatography.

Protocol B: Synthesis of 5-Methyl-1,2-benzoxathiole 2,2-dioxide (Sultone)

Target: Intramolecular cyclization for use as a heterocyclic building block.

Reagents:

Step-by-Step Methodology:

-

Biphasic Method: Dissolve the sulfonyl chloride in DCM.[1][2] Add an equal volume of 2M NaOH.[1][2]

-

Agitation: Stir vigorously at room temperature for 1 hour. The phenoxide formed at the interface attacks the sulfonyl center.[1][2]

-

Separation: Separate the organic layer.[1][2] The sultone is neutral and lipophilic.[1][2]

-

Isolation: Wash with water, dry, and concentrate.[1][2] The resulting sultone can be used directly in ring-opening polymerizations or nucleophilic additions.[1][2]

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table[1]

| Parameter | Sulfonamide Synthesis | Sultone Formation |

| Primary Reagent | Amine (R-NH | None (Intramolecular) |

| Preferred Base | Pyridine, Et | NaOH, KOH, DBU |

| Temperature | 0°C | RT |

| Solvent System | Anhydrous (DCM, THF) | Biphasic or Polar Aprotic |

| Major Byproduct | Sultone (if temp too high) | Sulfonic acid (if hydrolyzed) |

Troubleshooting Guide

References

-

Vertex Pharmaceuticals Inc. (2020).[1][2] Aza-indazole compounds for use in tendon and/or ligament injuries.[1][2] U.S. Patent No.[1][2] 10,766,894.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link

-

Blaser, B. (1965).[1][2] Process for the preparation of sultones. U.S. Patent No.[1][2] 3,164,608.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link

-

Santa Cruz Biotechnology.[1][2] (n.d.). 2-hydroxy-5-methylbenzene-1-sulfonyl chloride Product Data Sheet. Retrieved February 22, 2026.[1][2] Link

-

BenchChem. (2025).[1][2][5] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link

Sources

- 1. 2-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-hydroxy-5-methylbenzene-1-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. PubChemLite - 2-hydroxy-5-methylbenzene-1-sulfonyl chloride (C7H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of Novel Sulfonamides from 2-Hydroxy-5-methylbenzene-1-sulfonyl Chloride: A Detailed Protocol and Application Guide

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of sulfonamides, a critical pharmacophore in drug discovery, using 2-hydroxy-5-methylbenzene-1-sulfonyl chloride as the starting material. Sulfonamides are integral to a wide array of therapeutic agents, exhibiting properties ranging from antibacterial to anticancer and antidiabetic activities.[1][2] This document provides researchers, scientists, and drug development professionals with a step-by-step methodology, an in-depth explanation of the reaction mechanism, and critical insights into process optimization and safety. The protocol is designed to be a self-validating system, ensuring both high yield and purity of the target compounds.

Introduction and Scientific Rationale

The sulfonamide functional group (-SO₂NR₂) is a cornerstone of modern medicinal chemistry.[3] The classical and most reliable method for constructing this moiety involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][4][5] This nucleophilic substitution reaction is highly efficient and versatile, allowing for the generation of diverse molecular libraries for drug screening.

The choice of 2-hydroxy-5-methylbenzene-1-sulfonyl chloride (also known as p-cresol-2-sulfonyl chloride) as the electrophile offers unique advantages. The presence of a hydroxyl group ortho to the sulfonyl chloride moiety provides a valuable handle for subsequent chemical modifications, such as etherification or esterification, enabling the exploration of a broader chemical space and structure-activity relationships (SAR). The methyl group in the para position can also influence the compound's pharmacokinetic properties. This guide focuses on the direct reaction with an amine, a fundamental step in harnessing the potential of this versatile building block.

Reaction Mechanism and Core Principles

The synthesis proceeds via a nucleophilic acyl substitution-like mechanism at the electron-deficient sulfur center of the sulfonyl chloride. The primary or secondary amine acts as the nucleophile, attacking the sulfur atom. This is followed by the expulsion of the chloride ion, which is an excellent leaving group.

A crucial aspect of this synthesis is the inclusion of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[6] The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base serves to neutralize this acid, preventing the protonation of the starting amine. Amine protonation would render it non-nucleophilic, effectively quenching the reaction. Therefore, the base is essential to drive the reaction to completion.

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol

This protocol provides a general yet detailed procedure for reacting 2-hydroxy-5-methylbenzene-1-sulfonyl chloride with a representative primary amine. Researchers should note that reaction times and purification methods may need to be optimized for different amines.

Materials and Reagents

Proper preparation and handling of all materials are critical for success and safety. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[4] Solvents should be anhydrous.

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride | 6281-14-7 | 206.65 | 1.033 g | 5.0 | 1.0 |

| Benzylamine (Example Amine) | 100-46-9 | 107.15 | 0.590 g | 5.5 | 1.1 |

| Pyridine (Base/Solvent) | 110-86-1 | 79.10 | 15 mL | - | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~30 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~20 mL | - | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | - | - |

Step-by-Step Synthesis Workflow

The following diagram outlines the overall experimental process from reaction setup to the isolation of the pure product.

Caption: A generalized workflow for the synthesis and purification of sulfonamides.

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (e.g., benzylamine, 1.1 equivalents) in anhydrous pyridine.[4] Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve the 2-hydroxy-5-methylbenzene-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.[4]

-

Expert Insight: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.[4]

-

Work-up and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing 1 M HCl. This step protonates the excess pyridine, making it water-soluble. Transfer the mixture to a separatory funnel and extract the product into DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to aid in phase separation).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The most common method for purifying sulfonamides is recrystallization.[7] A solvent system such as ethanol/water or isopropanol/water is often effective.[8]

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If the solution is colored, activated charcoal can be added, and the solution filtered while hot.[8][9]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven.[8][9]

-

Safety and Handling

Working with sulfonyl chlorides requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good option), safety goggles with side shields, and a lab coat.[10][11] Work should be conducted in a well-ventilated chemical fume hood.[11][12]

-

Reactivity Hazards: Sulfonyl chlorides are corrosive and react violently with water, releasing HCl gas.[13] They are incompatible with strong bases and oxidizing agents.[13] Ensure all equipment is dry and reactions are protected from atmospheric moisture.

-

Handling Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12][14] Do not use water to clean up spills.

-

First Aid:

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Water in the reaction mixture hydrolyzed the sulfonyl chloride.[4]2. Insufficient base, leading to amine protonation.3. Amine is not nucleophilic enough. | 1. Ensure all glassware is oven-dried and use anhydrous solvents.[4]2. Use at least one equivalent of base, or use pyridine as the solvent.3. Increase reaction temperature or consider a more forcing solvent. |

| Di-sulfonylation Byproduct | 1. Excess sulfonyl chloride was used.2. High reaction temperature. | 1. Use a 1:1 or slight excess of amine to sulfonyl chloride.[4]2. Maintain a lower reaction temperature (0°C to RT).3. Monitor the reaction closely and quench it once the starting material is consumed.[4] |

| "Oiling Out" During Recrystallization | 1. The melting point of the product is lower than the boiling point of the solvent.2. High concentration of impurities. | 1. Re-dissolve the oil, add more hot solvent, and allow it to cool more slowly.[8]2. Change to a more polar or different solvent mixture (e.g., ethanol-water).[8]3. Consider a preliminary purification step like column chromatography.[8] |

| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated.2. Solution is supersaturated but requires initiation. | 1. Evaporate some of the solvent and attempt to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8][9] |

Conclusion

The protocol described provides a reliable and efficient pathway for the synthesis of novel sulfonamides from 2-hydroxy-5-methylbenzene-1-sulfonyl chloride. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can effectively generate diverse sulfonamide derivatives. The strategic inclusion of the hydroxyl group in the starting material opens up numerous possibilities for creating second-generation compounds, making this a valuable methodology for any medicinal chemistry or drug development program.

References

- Benchchem. (n.d.). Sulfonamide Synthesis with Primary Amines. Technical Support Center.

- Scribd. (n.d.). Recrystallization of Sulfanilamide.

- ChemicalBook. (2025, February 1). SULFONYL CHLORIDE, POLYMER-BOUND - Chemical Safety Data Sheet MSDS / SDS.

- Echemi. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Blog.

- Benchchem. (n.d.). Recrystallization of Sulfonamide Products. Technical Support Center.

- NJ.gov. (n.d.). ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY.

- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.

- IJARSCT. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.

- Benchchem. (n.d.). Crystallinity of Sulfonamide Compounds. Technical Support Center.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- AK Scientific, Inc. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride Safety Data Sheet.

- RSC Publishing. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.

- Benchchem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.

- Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.

- ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides.

- European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.

- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.

- Synlett. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides.

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Wikipedia. (n.d.). Hinsberg reaction.

- Benchchem. (n.d.). General Principles in the Synthesis of Sulfonamides.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.

- BYJU'S. (n.d.). Hinsberg Reagent And Test.

- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....

- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. eurjchem.com [eurjchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. nj.gov [nj.gov]

- 14. aksci.com [aksci.com]

Reaction conditions for esterification of 2-hydroxy-5-methylbenzene-1-sulfonyl chloride

Application Note: Selective Esterification of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride

Part 1: Introduction & Reactivity Profile

Subject: 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride (CAS: 23504-72-5 / Analogous derivatives) Functional Class: Bifunctional Electrophile/Nucleophile Core Challenge: Kinetic Control vs. Thermodynamic Cyclization

This guide details the reaction conditions for the esterification of 2-hydroxy-5-methylbenzene-1-sulfonyl chloride . Researchers must recognize that this molecule presents a classic "Ortho-Effect" challenge. It contains a highly reactive electrophile (sulfonyl chloride,

While "esterification" typically implies the reaction of the sulfonyl chloride with an external alcohol to form a sulfonate ester , the proximity of the phenol group creates a competing intramolecular pathway leading to sultone formation (5-methyl-1,2-benzoxathiole-3,3-dioxide).

The Chemist’s Dilemma:

-

Intermolecular Sulfonylation (Target Path): Reaction with an external alcohol (

) to form the sulfonate ester. Requires Kinetic Control (Low temperature, specific base catalysis). -

Intramolecular Cyclization (Competing Path): The internal phenolic oxygen attacks the sulfur, ejecting HCl to form a 5-membered sultone ring. Favored by Thermodynamic Control (Heat, strong base, high pH).

Part 2: Reaction Pathways & Logic

The following diagram illustrates the critical bifurcation in reactivity. Success depends entirely on manipulating the reaction energy landscape to favor Path A over Path B.

Figure 1: Reaction divergence. Path A represents the desired intermolecular esterification. Path B is the rapid cyclization that occurs if temperature is uncontrolled or if the external nucleophile is too weak.

Part 3: Detailed Protocols

Protocol A: Synthesis of Sulfonate Esters (Intermolecular)

Objective: Derivatize an external alcohol (R-OH) using the sulfonyl chloride moiety while preventing sultone formation.

Mechanism: Nucleophilic substitution at the sulfur atom.[1] Critical Control Point: Temperature must be kept near 0°C to reduce the kinetic energy available for the intramolecular phenol attack.

Reagents & Materials:

-

Substrate: 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride (1.1 equiv)

-

Nucleophile: Target Alcohol (R-OH) (1.0 equiv)

-

Solvent/Base: Anhydrous Pyridine (Used as solvent and HCl scavenger)

-

Alternative Solvent: Dichloromethane (DCM) with Triethylamine (TEA) (1.2 equiv)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. Moisture triggers rapid hydrolysis to the sulfonic acid. -

Dissolve the Target Alcohol (1.0 equiv) in anhydrous Pyridine (approx. 5–10 mL per gram of reactant).

-

Note: If using DCM/TEA, dissolve alcohol and TEA in DCM first.

-

-

Thermal Equilibration:

-

Cool the alcohol solution to -5°C to 0°C using an ice/salt bath.

-

Why: Lower temperatures favor the bimolecular reaction with the abundant solvent/catalyst over the unimolecular cyclization.

-

-

Controlled Addition:

-

Dissolve the sulfonyl chloride in a minimal amount of dry DCM or add it as a solid in small portions.

-

Add the sulfonyl chloride slowly over 30–60 minutes.

-

Monitoring: Ensure internal temperature does not rise above 5°C. An exotherm indicates rapid HCl generation; if uncontrolled, this heat drives sultone formation.

-

-

Reaction Phase:

-

Stir at 0°C for 2–4 hours.

-

Allow the mixture to warm to Room Temperature (RT) only after TLC indicates consumption of the starting alcohol.

-

Checkpoint: A color change (often darkening) is normal, but deep black tar suggests decomposition.

-

-

Work-up (Quenching):

-

Pour the reaction mixture into ice-cold dilute HCl (1M) .

-

Why: This neutralizes the pyridine and keeps the phenol protonated, preventing late-stage cyclization during extraction.

-

Extract with Ethyl Acetate or DCM.

-

Wash organic layer with Brine

Dry over

-

Yield Expectations: 60–85% (Dependent on steric hindrance of the alcohol).

Protocol B: Synthesis of Sultones (Intramolecular "Trap")

Objective: Deliberate cyclization to 5-methyl-1,2-benzoxathiole-3,3-dioxide. Note: Use this protocol if the "esterification" intended is the formation of the cyclic internal ester.

Reagents:

-

Substrate (1.0 equiv)

-

Base: Sodium Carbonate (

) or dilute NaOH. -

Solvent: Water/Dioxane mixture or biphasic Water/DCM.

Methodology:

-

Dissolve substrate in DCM.

-

Add an aqueous solution of

(2.0 equiv). -

Stir vigorously at Room Temperature or mild reflux (40°C) .

-

The base deprotonates the phenol (

). The phenoxide is a potent nucleophile that immediately attacks the adjacent sulfonyl sulfur. -

Separate organic layer, dry, and crystallize.[3]

Part 4: Optimization & Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Ester) | Product contains sultone (cyclic). | Reaction temp too high or base too strong. | Maintain T < 0°C. Switch from TEA to Pyridine (milder). |

| Hydrolysis | Formation of Sulfonic Acid (Water soluble, lost in aqueous wash). | Wet solvents or atmospheric moisture. | Use freshly distilled solvents. Use |

| No Reaction | Starting material remains. | Steric hindrance of the alcohol (e.g., t-Butyl alcohol). | Add DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst (0.1 equiv). |

| Impurity | "Oiled out" product. | Pyridine salts trapped in product. | Wash organic layer thoroughly with CuSO4 solution (removes pyridine) or 1M HCl. |

Part 5: Safety & Handling (E-E-A-T)

-

Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. They react with moisture on skin to form HCl and sulfonic acid. Handle only in a fume hood.

-

Pressure Hazard: The reaction generates HCl gas (if pyridine is not used to scavenge) or Pyridinium Hydrochloride. Ensure the system is vented through a drying tube, not sealed.

-

Sensitization: Sulfonate esters are potent alkylating agents and potential genotoxins. Double-glove and destroy excess reagents with aqueous NaOH before disposal.

References

-

Review of Sulfonyl Chloride Reactivity

- Topic: General nucleophilic substitution

- Source:Organic Chemistry Portal / Vogel's Textbook of Practical Organic Chemistry.

- Relevance: Establishes the baseline -like mechanism at the sulfur

-

Sultone Formation (The "Ortho Effect")

-

Topic: Cyclization of 2-hydroxy-sulfonic acid derivatives.[4]

- Source:Journal of Organic Chemistry / RSC Advances.

- Relevance: Explains the thermodynamic preference for 5-membered sultone rings in ortho-hydroxy systems.

-

-

Pyridine-Catalyzed Sulfonylation

- Topic: Protocol for alcohol protection/derivatiz

- Source:Common Organic Chemistry - Alcohol Activ

- Relevance: Validates the use of Pyridine as the optimal solvent/base for kinetic control.

-

Synthesis of Hydroxy-benzenesulfonyl chlorides

- Topic: Preparation and handling of the starting material (p-Cresol deriv

- Source:Organic Syntheses, Coll. Vol. 1, p. 84.

- Relevance: Provides physical property data and stability warnings for the starting m

Sources

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Solvent Selection for Coupling Reactions with Hydroxybenzenesulfonyl Chlorides

Introduction: The Critical Role of the Reaction Medium

Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the structural core of a vast array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-cancer agents.[1][2][3] The synthesis of these vital compounds frequently involves the coupling of a sulfonyl chloride with a primary or secondary amine.[1][4][5] Hydroxybenzenesulfonyl chlorides, in particular, offer a valuable scaffold for introducing phenolic moieties, which can serve as critical hydrogen bond donors/acceptors or as handles for further functionalization.

However, the very nature of hydroxybenzenesulfonyl chlorides presents a unique synthetic challenge: the presence of two reactive sites. The primary target for nucleophilic attack is the highly electrophilic sulfur atom of the sulfonyl chloride. Simultaneously, the phenolic hydroxyl group introduces potential complications, including undesired side reactions and altered solubility. The choice of solvent is therefore not merely a matter of dissolving reactants; it is the single most critical parameter for controlling reaction pathways, managing exotherms, maximizing yield, and ensuring the purity of the target sulfonamide.

This guide provides a detailed framework for the rational selection of solvents in these coupling reactions. We will delve into the mechanistic underpinnings of solvent effects, present a practical guide to solvent choice with supporting data, and provide a robust, validated protocol for synthesis and troubleshooting.

Theoretical Framework: How Solvents Dictate Reaction Outcomes

The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution reaction.[3][6] The reaction is widely considered to proceed through a concerted, SN2-like mechanism where the amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride leaving group.[7][8][9] The solvent exerts profound control over this process by modulating the stability and reactivity of all species in the flask.

Solvent Polarity and Its Mechanistic Implications

A solvent's primary influence stems from its polarity, which is its ability to stabilize charged or partially charged species.[10] This is typically quantified by the dielectric constant (ε).

-

Polar Solvents (ε > 5): These solvents are effective at solvating ions and stabilizing the polar transition state of the sulfonamide-forming reaction, which can accelerate the desired reaction.[11][12]

-

Non-Polar Solvents (ε < 5): These solvents are generally poor choices as they often fail to adequately dissolve the typically polar reactants and the salt byproducts generated, leading to slow, heterogeneous, and incomplete reactions.[11]

The Protic vs. Aprotic Dichotomy: The Key to Controlling Nucleophilicity

Within the class of polar solvents, the most crucial distinction for this chemistry is the presence or absence of acidic protons (i.e., hydrogens bonded to an electronegative atom like oxygen or nitrogen).[13]

-

Polar Protic Solvents: This category includes water, alcohols (methanol, ethanol), and carboxylic acids. Their defining feature is the ability to act as hydrogen-bond donors.[13][14] While excellent at dissolving salts, they can significantly hinder the reaction by forming a "solvent cage" around the amine nucleophile through hydrogen bonding.[15] This solvation shell deactivates the nucleophile, reducing its reactivity and slowing the rate of sulfonamide formation. Furthermore, protic solvents like water can lead to the competitive and often undesired hydrolysis of the sulfonyl chloride starting material to the unreactive sulfonic acid.[16]

-

Polar Aprotic Solvents: This group includes solvents like dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). They possess significant dipole moments for dissolving polar compounds but lack the ability to donate hydrogen bonds.[13][17] This is the ideal combination for sulfonamide synthesis. They effectively solvate the counter-ion of the base (e.g., the triethylammonium or pyridinium cation) while leaving the amine nucleophile "bare" and highly reactive.[14][17] This leads to significantly faster reaction rates compared to protic media.[15]

The following decision tree provides a logical pathway for selecting an appropriate solvent system.

Practical Guide and Data Summary

The ideal solvent should completely dissolve all reactants and reagents, be inert to the reaction conditions, facilitate product formation, and be easily removed during workup. Polar aprotic solvents are overwhelmingly the best choice for meeting these criteria in sulfonamide synthesis.[3][7][18]

Table 1: Properties and Suitability of Common Solvents for Sulfonamide Synthesis

| Solvent | Dielectric Constant (ε at 20°C) | Type | Boiling Point (°C) | Advantages | Disadvantages & Cautions |

| Dichloromethane (DCM) | 8.93 | Polar Aprotic | 40 | Excellent solubility for a wide range of organic compounds. Highly volatile and easy to remove.[3] | Low boiling point limits reaction temperature. Environmental and health concerns. |

| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 82 | Good solvating power. Higher boiling point than DCM. Relatively inert.[7] | Can be difficult to remove completely. More toxic than other options. |

| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | 66 | Good general-purpose solvent.[17] | Can form explosive peroxides upon storage. Lower polarity may not suit all substrates. |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Excellent solvating power for poorly soluble substrates. High boiling point allows for elevated temperatures. | Very difficult to remove during workup. Can decompose at high temperatures. Health concerns. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Highest polarity and solvating power.[17] | Extremely difficult to remove. Can interfere with workup and purification. Can promote side reactions. |

| Pyridine | 12.4 | Polar Aprotic / Base | 115 | Can act as both the solvent and the base, simplifying the reaction mixture.[1][6] | Strong, unpleasant odor. Can be difficult to remove. May cause side reactions.[6] |

| Ethanol (EtOH) | 24.5 | Polar Protic | 78 | "Greener" solvent option. Can be used in specific eco-friendly protocols. | Not Recommended for General Use. Deactivates nucleophile via H-bonding.[14] Can react with sulfonyl chloride to form sulfonate esters.[16] |

| Water (H₂O) | 80.1 | Polar Protic | 100 | Used in some phase-transfer or pH-controlled "green" methods.[19] | Not Recommended for General Use. Promotes rapid hydrolysis of the sulfonyl chloride.[16] Deactivates amine nucleophile. |

Data compiled from multiple sources.[20][21][22]

Validated Experimental Protocol

This section provides a robust, general-purpose protocol for the synthesis of a sulfonamide from a hydroxybenzenesulfonyl chloride and a primary amine using dichloromethane (DCM) as the solvent.

Materials and Reagents

-

Hydroxybenzenesulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.1 eq)

-

Base: Pyridine (1.5 eq) or Triethylamine (1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Reagents for workup: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous MgSO₄ or Na₂SO₄

-

Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous DCM (approx. 0.1-0.2 M concentration relative to the limiting reagent).

-

Base Addition: Stir the solution until the amine is fully dissolved. Add the base (e.g., pyridine, 1.5 eq).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial for managing the reaction exotherm upon addition of the sulfonyl chloride.[23]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve the hydroxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 15-30 minutes. A slow rate of addition is critical to prevent a rapid temperature increase and the formation of side products.[23][24]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 6-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The reaction is complete upon consumption of the limiting reagent (typically the sulfonyl chloride).

-

Workup - Quenching and Washing: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel to obtain the pure sulfonamide.[3]

Visualized Experimental Workflow

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. theorango.com [theorango.com]

- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 16. benchchem.com [benchchem.com]

- 17. aozunasia.com [aozunasia.com]

- 18. sarcouncil.com [sarcouncil.com]

- 19. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. chemicool.com [chemicool.com]

- 22. depts.washington.edu [depts.washington.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulfonylation with Phenolic Sulfonyl Chlorides

Status: Operational Role: Senior Application Scientist Topic: Optimizing Yields in Sulfonylation Chemistries

Introduction: The "Trojan Horse" Reagent

Welcome to the technical support hub for sulfonylation chemistry. You are likely here because your reaction—ostensibly a simple nucleophilic substitution—has failed to produce the expected yield.

When working with phenolic sulfonyl chlorides (e.g., hydroxybenzenesulfonyl chlorides) or reacting sulfonyl chlorides with complex phenols, the primary cause of low yield is rarely the "reaction" itself. It is usually reagent instability or competitive hydrolysis .

Unlike standard reagents (e.g., Tosyl chloride), phenolic sulfonyl chlorides possess both a nucleophile (the phenol -OH) and an electrophile (the -SO₂Cl) on the same scaffold. Without rigorous protection, these reagents "self-destruct" via intermolecular polymerization before they ever encounter your substrate.

This guide moves beyond basic textbook protocols to address the specific instability modes of these reagents.

Module 1: Reagent Integrity & The "Self-Destruct" Mechanism

Symptom: The sulfonyl chloride reagent appears as a sticky gum, dark oil, or has a pungent acidic smell (SO₂/HCl) before addition.

Root Cause: Phenolic sulfonyl chlorides are prone to intermolecular sulfonylation . One molecule's hydroxyl group attacks another's sulfonyl chloride, creating oligomers and releasing HCl. The HCl then autocatalyzes further decomposition.

Visualization: The Polymerization Pathway

The following diagram illustrates why your reagent purity degrades over time.

Caption: Figure 1. The self-immolation pathway of unprotected hydroxybenzenesulfonyl chlorides.

Protocol 1: Reagent Quality Control (QC)

Do not assume commercial purity. Perform this check before every reaction.

-

Visual Inspection: If the solid has turned into a gum, discard it . Recrystallization is rarely effective for polymerized material.

-

Hydrolyzable Chloride Titration:

-

Dissolve 50 mg of reagent in neutral acetone/water.

-

Titrate with 0.1 N NaOH using phenolphthalein.

-

Calculation: If the acid content is >105% of theoretical (due to free sulfonic acid + HCl), the reagent has hydrolyzed.

-

-

The "Protect First" Rule: If you are synthesizing the reagent, never isolate an unprotected hydroxy-sulfonyl chloride. Protect the phenol (e.g., Acetyl, TBS) before chlorosulfonation.

Module 2: Reaction Conditions & Catalyst Selection

Symptom: Reaction stalls (TLC shows starting material) or produces multiple spots (side reactions).

Technical Insight:

The choice of base dictates the reaction pathway. For phenolic substrates, the pKa match is critical. Pyridine (pKa ~5.2) is often too weak to fully deprotonate bulky phenols, while Triethylamine (TEA, pKa ~10.7) can cause sulfene formation (if

Decision Matrix: Selecting the Right Conditions

| Condition Set | Reagents | Best For...[1][2][3] | Risk Factor |

| Standard Anhydrous | DCM, Et₃N, DMAP (cat.) | Sterically hindered phenols or alcohols. | Hydrolysis: DMAP catalyzes water attack as fast as substrate attack. |

| Schotten-Baumann | THF/Water (Biphasic), Na₂CO₃ | Robust, water-stable sulfonyl chlorides. | Hydrolysis: High pH in aqueous phase destroys sensitive sulfonyl chlorides. |

| Phase Transfer | DCM/Water, Bu₄N⁺HSO₄⁻, K₂CO₃ | Unstable sulfonyl chlorides reacting with phenols. | Emulsions: Can be difficult to separate.[4] |

| Silver Mediated | Ag₂O, KI, DCM | Highly acid-sensitive substrates. | Cost: Expensive; silver waste disposal. |

Protocol 2: The Optimized Anhydrous Procedure

Use this for sensitive phenolic sulfonyl chlorides to minimize hydrolysis.

-

Drying: Flame-dry all glassware.[2] Use DCM distilled over CaH₂ or from a solvent system.

-

Stoichiometry:

-

Substrate (Nucleophile): 1.0 equiv

-

Sulfonyl Chloride: 1.2 – 1.5 equiv

-

Triethylamine (TEA): 2.0 equiv (Scavenges HCl)

-

DMAP: 0.05 – 0.1 equiv (Nucleophilic Catalyst)

-

-

Step-by-Step:

-

Dissolve Substrate, TEA, and DMAP in DCM at 0°C .

-

Dissolve Sulfonyl Chloride in minimal DCM in a separate vial.

-

Slow Addition: Add the Sulfonyl Chloride solution dropwise over 20 minutes. Why? Prevents local concentration spikes that favor side reactions.

-

Allow to warm to Room Temp (RT) only after 1 hour.

-

Module 3: Workup & Isolation (The "Vanishing Product")

Symptom: Reaction looked good on TLC, but yield is <30% after extraction.

Root Cause: If the sulfonyl chloride hydrolyzes, it becomes a sulfonic acid . Sulfonic acids are highly water-soluble and form salts (sulfonates) with the base. During a standard aqueous wash (NaHCO₃ or Brine), these species partition into the water layer and are discarded.

If your product contains an ionizable phenol or amine: It may also be trapped in the aqueous phase depending on pH.

Visualization: Troubleshooting the Workup

Follow this logic flow to locate your missing material.

Caption: Figure 2. Locating mass loss during aqueous workup phases.

Protocol 3: The "Buffered" Workup

Avoid strong acids/bases if your product or reagent is sensitive.

-

Quench: Add 0.5 mL of saturated NH₄Cl solution to the reaction mixture.

-

Dilution: Dilute with EtOAc (Ethyl Acetate) rather than DCM (EtOAc extracts polar compounds better).

-

Washing:

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ for very acidic sensitive compounds (Lewis acidic character).

Frequently Asked Questions (FAQs)

Q1: Can I use Pyridine as both solvent and base? A: Yes, but with caution. Pyridine is hygroscopic. If your bottle of pyridine is "wet," it will hydrolyze your sulfonyl chloride immediately. Always distill pyridine from CaH₂ or store over activated 4Å molecular sieves for 24 hours before use.

Q2: Why does my reaction turn black? A: This is often due to the decomposition of the sulfonyl chloride or oxidation of the phenol. If using TEA/DMAP, the reaction is exothermic. Ensure the addition is done at 0°C . If "charring" occurs, switch to a weaker base like 2,6-lutidine or use an inorganic base (K₂CO₃) in acetone.

Q3: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the sulfonic acid (hydrolysis byproduct) or a pyridinium salt. It is very polar. If this spot is the major product, your system has too much water.

Q4: How do I remove excess Sulfonyl Chloride without chromatography? A: Add a "scavenger" nucleophile at the end of the reaction. Add N,N-dimethylethylenediamine (1.5 equiv relative to excess chloride) and stir for 15 minutes. This converts the excess chloride into a highly polar sulfonamide that washes out into the acidic aqueous layer (Protocol 3, Wash 2).

References

-

Mechanism of Sulfonylation & Catalysis

- Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).

- Source:Chemical Reviews, 1983, 83(3), 297–320.

-

URL:[Link]

-

Protective Groups in Synthesis

- Title: Greene's Protective Groups in Organic Synthesis (5th Edition).

- Source: Wiley Online Library.

-

URL:[Link]

-

Schotten-Baumann Conditions

- Title: Purification of crude, liquid organosulfonyl chloride (Patent US4549993A).

Sources

Technical Support Center: Minimizing Hydrolysis of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride

Executive Summary & Chemical Profile

Compound: 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride CAS: 926219-97-8 Reactivity Class: High-Sensitivity Electrophile

This guide addresses the critical instability of 2-hydroxy-5-methylbenzene-1-sulfonyl chloride (HMB-SC). Unlike simple benzenesulfonyl chlorides, the presence of the ortho-hydroxyl group and the para-methyl group renders this molecule electron-rich but paradoxically sensitive. The hydroxyl group can facilitate hydrogen bonding that activates the sulfonyl center, while the release of HCl during hydrolysis creates an autocatalytic degradation cycle.

The Core Problem: Hydrolysis is not merely a loss of potency; it generates hydrochloric acid (HCl) and 2-hydroxy-5-methylbenzenesulfonic acid. The evolved HCl gas increases the acidity of the micro-environment, accelerating further degradation and potentially corroding storage infrastructure.

Mechanism of Failure (The "Why")

To prevent degradation, one must understand the enemy. The hydrolysis of HMB-SC follows a nucleophilic substitution mechanism (

-

Nucleophilic Attack: Atmospheric moisture (

) attacks the electrophilic sulfur. -

Transition State: The pentacoordinate sulfur intermediate is formed.

-

Elimination: The chloride ion (

) is expelled, forming the sulfonic acid. -

Autocatalysis: The expelled

pairs with

Visualization: Degradation Pathway

The following diagram illustrates the degradation cascade and the critical intervention points.

Caption: Figure 1. The autocatalytic hydrolysis cycle. Note the red dotted line indicating how the product accelerates the destruction of the remaining reagent.

Storage & Handling Protocols

Protocol A: Long-Term Storage (The "Golden Standard")

Use this protocol for storage > 1 week.

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that lowering temperature significantly retards the nucleophilic attack rate. |

| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] Argon is preferred as it is heavier than air and "blankets" the solid. |

| Container | Glass + PTFE Liner | Glass is impermeable. PTFE (Teflon) liners prevent the HCl byproduct from degrading the cap seal. Avoid metal caps. |

| Secondary Containment | Desiccator with P2O5 or Silica | Provides a "fail-safe" dry environment if the primary seal is compromised. |

Protocol B: Active Use Handling

The most common failure point is opening a cold bottle in a humid lab.

-

Equilibration: Remove the container from the freezer and let it warm to room temperature (approx. 30–60 mins) inside a desiccator before opening.

-

Why? Opening a cold container causes immediate condensation of atmospheric moisture onto the reagent.

-

-

Dispensing: Ideally, handle inside a glovebox or use an inverted funnel with inert gas flow.

-

Resealing: Purge the headspace with dry Nitrogen/Argon before recapping. Parafilm is insufficient as a primary moisture barrier; use electrical tape over the cap-bottle junction for better sealing.

Troubleshooting & FAQs

Q1: The solid has turned from off-white to yellow/orange and smells acrid. Is it usable?

Diagnosis: Severe Hydrolysis.[1] The color change indicates the formation of degradation products (likely oxidation of the phenol moiety or impurities from acid catalysis), and the acrid smell is HCl gas.

-

Action: Do not use for sensitive reactions.

-

Rescue: If you have >10g and the degradation is minor (sticky surface but solid core), you can attempt recrystallization from dry toluene/hexane, but yield will be low. Disposal is recommended. [2]

Q2: How do I accurately determine purity? (Direct HPLC fails)

Issue: Injecting a sulfonyl chloride directly into a Reverse-Phase HPLC (which uses water/methanol) causes hydrolysis during the analysis, giving false low purity results. Solution: Derivatization Method. You must convert the reactive chloride to a stable sulfonamide before analysis.

Derivatization Protocol:

-

Dissolve 10 mg of HMB-SC sample in 1 mL dry Acetonitrile (MeCN).

-

Add 2 equivalents of a secondary amine (e.g., Morpholine or Diethylamine).

-

Wait 5 minutes (reaction is instantaneous).

-

Inject this mixture into the HPLC.

-

The resulting peak corresponds to the stable sulfonamide. Any sulfonic acid peak present before amine addition represents original impurity.

Q3: Can I store this as a stock solution?

Answer: Generally, No. Even "anhydrous" solvents like THF or DCM contain ppm levels of water that will degrade the reagent over days. If absolutely necessary:

-

Use Anhydrous Acetonitrile (stored over molecular sieves).

-

Use within 24 hours .[3]

Decision Tree: Reagent Assessment

Use this workflow to decide if your current batch is safe for synthesis.

Caption: Figure 2. Reagent quality assessment workflow.

References

-

OECD SIDS. (2003). 4-Methylbenzenesulfonyl chloride: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link]

-

Horiazon Chemical. (2024). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

-

European Medicines Agency (EMA). (2007).[4] Guideline on Declaration of Storage Conditions. CPMP/QWP/609/96/Rev 2.[4] Retrieved from [Link]

Sources

Technical Support Center: Strategies for Removing 2-hydroxy-5-methylbenzene-1-sulfonyl chloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-hydroxy-5-methylbenzene-1-sulfonyl chloride from crude reaction products. Our focus is on providing not just protocols, but the chemical reasoning behind them to empower you to make informed decisions for your specific compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification challenges associated with this specific sulfonyl chloride.

Q1: My standard aqueous workup isn't removing the 2-hydroxy-5-methylbenzene-1-sulfonyl chloride. What makes it persistent?

A1: While many sulfonyl chlorides hydrolyze readily, the persistence of this reagent can be attributed to a combination of factors. Aryl sulfonyl chlorides are generally less reactive than their alkyl counterparts. Furthermore, its low solubility in water can limit the efficiency of hydrolysis during a typical aqueous quench.[1][2] Vigorous stirring to maximize the interfacial area between the organic and aqueous phases is critical.[3] If the issue persists, the unreacted sulfonyl chloride needs to be converted into a more water-soluble species.[2]

Q2: I performed a basic wash (e.g., with NaHCO₃ or NaOH), but the impurity is still present in my organic layer. Why didn't this work?

A2: A basic wash is designed to remove the hydrolysis product, 2-hydroxy-5-methylbenzene-1-sulfonic acid, by converting it to its highly water-soluble sulfonate salt.[2] However, the hydrolysis of the sulfonyl chloride itself may be slow under these conditions.[3][4] If the contact time is too short or the mixing is inefficient, a significant amount of the unreacted sulfonyl chloride can be carried through the workup.[3]

Q3: When should I consider using a scavenger resin instead of a liquid-liquid extraction?

A3: Scavenger resins are an excellent choice under several circumstances:

-

Product Sensitivity: Your desired product is unstable under aqueous acidic or basic conditions.

-

Emulsion Problems: Your reaction mixture is prone to forming emulsions during aqueous workup.

-

High-Throughput Synthesis: You need to process many samples in parallel, and filtration is more efficient than multiple extractions.[3]

-

Difficult Separations: The sulfonyl chloride or its byproducts have similar solubility or chromatographic behavior to your desired product.[3]

Q4: How can I monitor the removal of the sulfonyl chloride during my purification process?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[5][6] Co-spot your crude mixture and the purified fractions against a reference spot of the 2-hydroxy-5-methylbenzene-1-sulfonyl chloride starting material. The disappearance of the starting material spot indicates its successful removal. A suitable stain, such as potassium permanganate or p-toluenesulfonic acid spray followed by heating, can help visualize the sulfonyl chloride if it is not UV-active.[7]

Purification Strategy Decision Guide

The optimal purification strategy depends entirely on the stability and properties of your desired product. This guide is structured to help you select the appropriate method.

Decision Workflow: Selecting a Purification Method

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Guides & In-Depth Protocols

Method 1: Basic Aqueous Wash (For Base-Stable Products)

Principle: This is the first-line approach for base-stable products. The strategy relies on the hydrolysis of the electrophilic sulfonyl chloride to its corresponding sulfonic acid.[8] A subsequent wash with a mild base, like sodium bicarbonate, deprotonates the sulfonic acid and the phenolic hydroxyl group, forming highly water-soluble salts that are easily extracted into the aqueous phase.[2]

Detailed Protocol:

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control any exotherm from the quench.[9]

-

Initial Quench: Slowly add deionized water to the reaction mixture with vigorous stirring.

-

Hydrolysis: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir the biphasic mixture vigorously for at least 30-60 minutes.[3][9] This extended time is crucial to promote the hydrolysis of the unreacted sulfonyl chloride.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 1-2 more times with the organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine & Dry: Combine all organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

-

Verification: Analyze the crude product by TLC to confirm the absence of the starting sulfonyl chloride.[6]

Troubleshooting:

-

Problem: Sulfonyl chloride is still present after the wash.

-

Solution: The hydrolysis was incomplete. Before the basic wash, consider a pre-quench by adding a small amount of aqueous ammonia. This rapidly converts the sulfonyl chloride to the corresponding sulfonamide, which may have different extraction properties or can be more readily removed.[3] Alternatively, increase the stirring time with the basic solution to ensure complete reaction.[3]

Method 2: Nucleophilic Quench & Scavenging (For Base-Sensitive Products)

Principle: When the desired product cannot tolerate basic conditions, the unreacted sulfonyl chloride must be removed using a non-hydrolytic method. This is achieved by adding a nucleophilic "scavenger" that selectively reacts with the sulfonyl chloride. Amine-based scavengers are highly effective.[3] The resulting resin-bound sulfonamide is a solid that can be easily removed by simple filtration.

Detailed Protocol (Using a Scavenger Resin):

-

Reaction Completion: Ensure the primary reaction has gone to completion as monitored by TLC.

-

Resin Selection: Choose an appropriate amine-based scavenger resin (e.g., polymer-bound trisamine, Si-Amine). Use approximately 2-3 equivalents of the resin relative to the initial excess of sulfonyl chloride.[3]

-

Scavenging: Add the scavenger resin directly to the crude reaction mixture (which should be in a compatible solvent like THF, DCM, or ACN).[10]

-

Agitation: Stir or shake the mixture at room temperature. The required time can vary from 2 to 24 hours depending on the reactivity.[6]

-

Monitoring: Monitor the reaction by TLC for the complete disappearance of the sulfonyl chloride spot.[11]

-

Isolation: Filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the resin.

-

Recovery: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

-

Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield a much cleaner crude product.[6]

Chemical Transformation during Scavenging:

Caption: Scavenging process converting a soluble impurity to a solid waste.

Method 3: Purification by Column Chromatography

Principle: If quenching and extraction methods fail or are not suitable, silica gel column chromatography can be used to separate the desired product from the unreacted sulfonyl chloride, provided they have different polarities.[5] It is crucial to perform a preliminary TLC analysis to determine a solvent system that provides good separation (a difference in Rf values of at least 0.2 is ideal).

Key Considerations:

-

Reactivity on Silica: Sulfonyl chlorides can sometimes react with the silica gel or with nucleophilic solvents like methanol. It is often recommended to use a less reactive solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane.[4]

-

Loading: For best results, dry-load the crude product onto a small amount of silica gel before adding it to the column. This often leads to better separation.

-

Monitoring: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

Solvent System Selection Table:

| Polarity of Desired Product | Recommended Starting Solvent System (TLC) | Notes |

| Non-polar | 5-20% Ethyl Acetate in Hexanes | The sulfonyl chloride is moderately polar and should remain on or near the baseline. |

| Moderately Polar | 30-50% Ethyl Acetate in Hexanes | A good starting point for achieving separation between two moderately polar compounds. |

| Polar | 5-10% Methanol in Dichloromethane | Use with caution. Perform a quick spot test to ensure the sulfonyl chloride does not streak or decompose on the TLC plate, which would indicate reactivity.[4] |

References

- Benchchem Technical Support Center. (n.d.). Sulfonyl Chloride Work-up.

- Supra Sciences. (n.d.). Sulfonyl Chloride (SO2Cl).

- Supra Sciences. (n.d.). Sulfonyl Chloride Resin, MP.

- Benchchem Technical Support Center. (n.d.). Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions.

- Khavasi, H. R., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

- Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.

- Moody, T. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Benchchem Technical Support Center. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.

- ResearchGate. (2026).

- National Center for Biotechnology Information. (n.d.).

- MDPI. (2021).

- Benchchem Technical Support Center. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

- Google Patents. (n.d.).

- Reddit. (2020).

- National Center for Biotechnology Information. (n.d.).

- Benchchem Technical Support Center. (n.d.). removing unreacted methanesulfonyl chloride from reaction mixture.

- Benchchem Technical Support Center. (n.d.). Removal of Benzenesulfonyl Chloride from Reaction Mixtures.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- ACS Publications. (2006).

- Benchchem Technical Support Center. (n.d.). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- Organic Syntheses. (n.d.). methanesulfonyl chloride.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.

- EPFL. (n.d.).

- Biotage. (2023).

- ResearchGate. (2016).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epfl.ch [epfl.ch]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. suprasciences.com [suprasciences.com]

- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Base Catalysts for 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride Coupling

Welcome to the technical support center for optimizing the coupling of 2-hydroxy-5-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific sulfonamide synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in the coupling reaction between 2-hydroxy-5-methylbenzene-1-sulfonyl chloride and an amine?

A1: The primary role of the base is to act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction between the sulfonyl chloride and the amine.[1] This is crucial because the accumulation of HCl can protonate the amine starting material, rendering it non-nucleophilic and thereby halting the desired reaction. Additionally, the choice of base can influence the reaction rate and, in some cases, suppress side reactions.

Q2: My reaction is sluggish or not proceeding to completion. What is a likely cause related to the base?

A2: An insufficient amount of base or a base that is too weak are common culprits. A stoichiometric amount of base (at least one equivalent per equivalent of sulfonyl chloride) is required to neutralize the HCl produced. If the amine starting material is used as its salt (e.g., a hydrochloride salt), an additional equivalent of base is necessary to liberate the free amine. Furthermore, the pKa of the conjugate acid of the base should be high enough to effectively deprotonate the protonated amine, but not so high that it promotes unwanted side reactions.

Q3: Can the base react with my starting material, 2-hydroxy-5-methylbenzene-1-sulfonyl chloride?

A3: Yes, this is a critical consideration. The presence of the acidic phenolic hydroxyl group on the sulfonyl chloride means that a strong base can deprotonate it. This can lead to the formation of undesired byproducts or polymerization, especially if the reaction conditions are harsh. The choice of base and reaction temperature are therefore critical to minimize these side reactions. A moderately strong, non-nucleophilic base is often preferred.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer-based approach to troubleshooting common issues encountered during the coupling of 2-hydroxy-5-methylbenzene-1-sulfonyl chloride.

Low Reaction Yield

Q: My reaction yield is consistently low, even with a slight excess of the amine. What are the potential base-related issues?

A: Several factors related to the base can contribute to low yields. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Inadequate Base Strength or Quantity

-

Explanation: The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][3] If the base is too weak, it cannot effectively scavenge the generated HCl. This leads to the protonation of the amine nucleophile, which significantly reduces its reactivity and can stall the reaction.

-

Troubleshooting Steps:

-

Verify Stoichiometry: Ensure at least one equivalent of base is used for each equivalent of 2-hydroxy-5-methylbenzene-1-sulfonyl chloride. If your amine is a salt, add an extra equivalent of base.

-

Evaluate Base Strength: Consider using a stronger base. For example, if you are using a mild base like sodium bicarbonate, switching to a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) could improve the reaction rate and yield.[4]

-

pKa Consideration: Compare the pKa of the protonated amine with the pKa of the conjugate acid of the base being used. A suitable base should have a conjugate acid with a pKa that is at least 1-2 units higher than the pKa of the protonated amine to ensure efficient deprotonation.

-

Potential Cause 2: Base-Induced Side Reactions

-

Explanation: The phenolic hydroxyl group in 2-hydroxy-5-methylbenzene-1-sulfonyl chloride is acidic and can be deprotonated by a strong base. This can lead to the formation of phenoxide intermediates that may undergo side reactions, such as O-sulfonylation or polymerization, thereby consuming the starting material and reducing the yield of the desired N-sulfonated product.

-

Troubleshooting Steps:

-

Use a Hindered Base: Employing a sterically hindered, non-nucleophilic base like DIPEA can minimize its interaction with the sulfonyl chloride group while still effectively neutralizing HCl.

-

Control Temperature: Running the reaction at a lower temperature can often suppress the rates of unwanted side reactions more than the desired coupling reaction.

-

Slow Addition: Adding the base slowly to the reaction mixture can help to maintain a low instantaneous concentration of the base, which can disfavor side reactions.

-

Potential Cause 3: Hydrolysis of the Sulfonyl Chloride

-

Explanation: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and a base.[5][6] If the reaction solvent or reagents are not sufficiently dry, the sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid, which is unreactive towards the amine.

-

Troubleshooting Steps:

-

Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

-

Minimize Water Content of the Base: If using an inorganic base like potassium carbonate, ensure it is anhydrous. Some organic bases can also absorb water from the atmosphere.

-

Formation of Impurities and Byproducts

Q: I am observing significant formation of byproducts in my reaction mixture. How can I identify and minimize them?

A: The formation of byproducts is often linked to the reactivity of the starting materials and the choice of base.

Potential Byproduct 1: Diaryl Sulfone

-

Explanation: While less common in this specific coupling, the formation of diaryl sulfones can occur, particularly under forcing conditions or with certain catalysts.[5]

-

Minimization Strategies:

-

Optimize Reaction Temperature: Avoid excessively high temperatures.

-

Ensure Proper Stoichiometry: Use a slight excess of the amine to favor the desired sulfonamide formation.

-

Potential Byproduct 2: O-Sulfonylation Product

-

Explanation: As mentioned previously, the phenolic hydroxyl group can be sulfonylated, especially in the presence of a strong, unhindered base. This leads to the formation of a sulfonate ester byproduct.

-

Minimization Strategies:

-

Utilize a Hindered Base: DIPEA is a good first choice.

-

Protecting Group Strategy: In challenging cases, protecting the phenolic hydroxyl group prior to the coupling reaction and then deprotecting it afterwards can be an effective, albeit longer, route.

-

Potential Byproduct 3: Products from Base-Catalyzed Decomposition

-

Explanation: Some organic bases can be nucleophilic and may react with the highly electrophilic sulfonyl chloride. For example, pyridine can act as both a base and a nucleophilic catalyst. While often beneficial, it can sometimes lead to the formation of pyridinium salt intermediates that may undergo further reactions.

-

Minimization Strategies:

-

Choose a Non-Nucleophilic Base: Bases like TEA and DIPEA are generally preferred for their lower nucleophilicity compared to pyridine.

-

III. Experimental Protocols and Data

General Protocol for Base Screening

This protocol provides a framework for systematically screening different bases to optimize the coupling reaction.

Materials:

-

2-hydroxy-5-methylbenzene-1-sulfonyl chloride (1.0 mmol)

-

Amine (1.1 mmol)

-

Base (1.2 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-hydroxy-5-methylbenzene-1-sulfonyl chloride and the amine.

-

Dissolve the solids in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the base to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Comparative Data of Common Bases